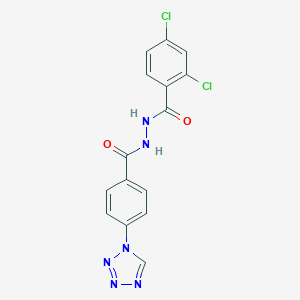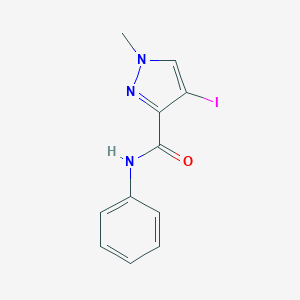![molecular formula C16H13Br2NO3S B214328 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214328.png)
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the indole family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This inhibition leads to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have also shown that 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can exert various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease the expression of certain oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent antitumor activity. This makes it an attractive compound for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of this compound. Another direction is to explore the potential of this compound in combination with other anticancer agents. Additionally, future studies could focus on the development of more efficient methods for synthesizing this compound. Finally, studies could also explore the potential of this compound in other fields, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the most common methods involves the reaction of 5-bromoindole-3-acetic acid with 2-thiophenecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then treated with ethyl chloroacetate to yield the final product.
Aplicaciones Científicas De Investigación
The compound 5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can induce cell death in various cancer cell lines.
Propiedades
Nombre del producto |
5-bromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C16H13Br2NO3S |
Peso molecular |
459.2 g/mol |
Nombre IUPAC |
5-bromo-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C16H13Br2NO3S/c1-2-19-11-4-3-9(17)7-10(11)16(22,15(19)21)8-12(20)13-5-6-14(18)23-13/h3-7,22H,2,8H2,1H3 |
Clave InChI |
GKAZVTQVCZTOMG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Br)O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)







![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)


![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)
![6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)